molecular formula C10H12N2O3 B273575 Ethyl 3-acetamidopyridine-2-carboxylate

Ethyl 3-acetamidopyridine-2-carboxylate

Cat. No.: B273575
M. Wt: 208.21 g/mol
InChI Key: HKQAUJDADXFCRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-acetamidopyridine-2-carboxylate is a pyridine derivative characterized by an acetamido substituent at the 3-position and an ethyl ester group at the 2-position. Its synthesis typically involves reacting ethyl 3-aminopyridine-2-carboxylate with acetic anhydride or acetyl chloride under reflux conditions, as described by Carpino et al. (2004) . The compound’s commercial availability further underscores its utility in high-throughput pharmaceutical research.

Properties

IUPAC Name

ethyl 3-acetamidopyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-3-15-10(14)9-8(12-7(2)13)5-4-6-11-9/h4-6H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQAUJDADXFCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=N1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Property This compound Ethyl 2-Chloro-4-Iodopyridine-3-Carboxylate
Molecular Formula C₉H₁₀N₂O₃ C₈H₇ClINO₂
Key Substituents 3-acetamido, 2-ethyl ester 2-chloro, 4-iodo, 3-ethyl ester
Reactivity Hydrogen bonding, amide hydrolysis Halogen-mediated EAS, cross-coupling
Primary Applications Metalloenzyme inhibitor intermediates Biaryl/pharmaceutical intermediate synthesis

Ethyl 3-Aminopyridine-2-Carboxylate

This precursor to this compound lacks the acetamido group, featuring a primary amine at position 3. The amine group’s nucleophilicity allows for facile acetylation to form the acetamido derivative. However, the unprotected amine limits stability in acidic environments, reducing its utility in prolonged synthetic workflows .

Table 2: Comparative Stability and Reactivity

Compound Stability in Acidic Conditions Functional Group Reactivity
Ethyl 3-aminopyridine-2-carboxylate Low (amine protonation) Nucleophilic substitution/acylation
This compound High (amide resonance) Hydrogen bonding, hydrolysis resistance

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